molecular formula C11H11N3O2 B1620876 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide CAS No. 830343-83-4

5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No. B1620876
M. Wt: 217.22 g/mol
InChI Key: FCXGWHBLKMBORH-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been studied for its ability to target specific proteins and enzymes in the body. In

Mechanism Of Action

The mechanism of action of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its ability to inhibit specific proteins and enzymes in the body. This compound has been shown to target the activity of the protein kinase B (PKB) and the mammalian target of rapamycin (mTOR). By inhibiting these proteins, 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide can disrupt cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide have been studied extensively in vitro and in vivo. This compound has been shown to inhibit cell growth and proliferation in various cancer cell lines. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. In animal studies, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its ability to target specific proteins and enzymes in the body. This allows for the study of specific signaling pathways and their role in disease progression. However, one limitation of using this compound is its potential toxicity. In high concentrations, this compound can be toxic to cells and may interfere with the results of experiments.

Future Directions

There are several future directions for the study of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of PKB and mTOR. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the use of this compound in clinical trials for the treatment of cancer, autoimmune disorders, and neurological disorders should be explored further.
Conclusion:
In conclusion, 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various diseases. Its ability to target specific proteins and enzymes in the body makes it a promising candidate for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Scientific Research Applications

5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have inhibitory effects on specific proteins and enzymes in the body, making it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied include cancer, autoimmune disorders, and neurological disorders.

properties

IUPAC Name

5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXGWHBLKMBORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388027
Record name 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide

CAS RN

830343-83-4
Record name 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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